molecular formula C7H3BrClF2NO3 B1404756 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene CAS No. 1417567-06-6

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene

Cat. No.: B1404756
CAS No.: 1417567-06-6
M. Wt: 302.46 g/mol
InChI Key: OFQWMNHQEIMLCL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identifiers

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene (CAS: 1417566-75-6) is a halogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}3\text{BrClF}2\text{NO}3 $$ and a molecular weight of 302.46 g/mol. Its IUPAC name derives from the benzene ring substituted at the 1-position with bromine, the 4-position with a chloro(difluoro)methoxy group ($$-\text{OCHClF}2$$), and the 2-position with a nitro group ($$-\text{NO}2$$). The SMILES notation BrC1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-]) captures its connectivity, while the InChIKey QBFJZAGJDZAVQT-UHFFFAOYSA-N provides a unique chemical identifier.

The compound’s structural features include:

  • A benzene core with three distinct substituents.
  • Electron-withdrawing groups (nitro and chloro(difluoro)methoxy) that direct electrophilic substitution reactions.
  • A bromine atom capable of participating in cross-coupling reactions.

Table 1: Key Chemical Identifiers

Property Value
CAS Number 1417566-75-6
Molecular Formula $$ \text{C}7\text{H}3\text{BrClF}2\text{NO}3 $$
Molecular Weight 302.46 g/mol
SMILES BrC1=CC(=C(C=C1OC(F)(F)Cl)N+[O-])
InChIKey QBFJZAGJDZAVQT-UHFFFAOYSA-N

Historical Development of Halogenated Nitrobenzene Chemistry

Halogenated nitrobenzenes emerged as critical intermediates in synthetic organic chemistry during the early 20th century. The discovery of nitrobenzene by Mitscherlich in 1834 laid the groundwork for nitration and halogenation strategies. By the 1930s, studies on halogen reactivity in nitrobenzenes, such as the piperidine-mediated substitution of bromine in 2-nitrobromobenzene, revealed the directing effects of nitro groups.

The synthesis of 1-bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene represents a modern advancement in fluorinated aryl ether chemistry. Its development parallels the rise of organofluorine compounds in pharmaceuticals and materials science, where controlled substitution patterns enable tailored electronic and steric properties.

Position in Organohalogen Compound Classification

This compound belongs to the aryl halide subclass of organohalogens, characterized by a halogen atom (bromine) directly bonded to an aromatic ring. Its classification further extends to:

  • Polyhalogenated compounds : Contains bromine, chlorine, and fluorine.
  • Nitroaromatics : Features a nitro group that enhances electrophilicity.
  • Fluorinated ethers : The chloro(difluoro)methoxy group introduces trifluoromethyl-like characteristics.

Unlike alkyl halides, aryl halides like this compound exhibit resonance stabilization, reducing their susceptibility to nucleophilic substitution unless activated by strong electron-withdrawing groups.

Comparative Structural Analysis with Related Halogenated Nitrobenzenes

Structural analogs of this compound vary in substituent identity and position, leading to distinct physicochemical properties:

Table 2: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
1-Bromo-4-fluoro-2-nitrobenzene $$ \text{C}6\text{H}3\text{BrFNO}_2 $$ 219.99 Fluorine substituent enhances lipophilicity.
1-Bromo-4-methoxy-2-nitrobenzene $$ \text{C}7\text{H}6\text{BrNO}_3 $$ 232.03 Methoxy group increases electron density.
4-Bromo-3-chloro-6-nitroanisole $$ \text{C}7\text{H}5\text{BrClNO}_3 $$ 266.47 Chlorine and methoxy groups alter reactivity.

Key differences include:

  • Electron-withdrawing capacity : The chloro(difluoro)methoxy group in the target compound exerts stronger electron withdrawal than methoxy or fluorine, directing electrophilic attacks to specific ring positions.
  • Steric effects : Bulkier substituents (e.g., $$-\text{OCHClF}_2$$) hinder para-substitution more than smaller groups like $$-\text{F}$$.

Significance in Organofluorine Chemistry

The incorporation of fluorine and chlorine in the methoxy group positions this compound as a hybrid fluorocarbon with unique properties:

  • C–F bond stability : The $$ \text{C–F} $$ bond (≈480 kJ/mol) resists hydrolysis and thermal degradation, making the compound suitable for high-temperature applications.
  • Electronegativity effects : Fluorine’s electronegativity ($$ \chi = 3.98 $$) polarizes adjacent bonds, enhancing the compound’s reactivity in Suzuki-Miyaura couplings.
  • Bioactivity potential : Fluorinated nitroaromatics are precursors to pharmaceuticals, such as cabotegravir, where fluorine modulates metabolic stability.

In materials science, the compound’s trifluoromethoxy-like group contributes to hydrophobic coatings, while its nitro group facilitates redox-active applications in electrochemistry.

Properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWMNHQEIMLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting benzene derivatives such as 1-bromo-2-nitrobenzene or 1-bromo-2-chlorobenzene are commonly used as precursors.
  • Initial nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to introduce the nitro group selectively at the ortho or para position relative to existing substituents, minimizing over-nitration and side reactions.
  • Halogenation (bromination or chlorination) can be achieved via electrophilic aromatic substitution using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Chloro(difluoro)methoxy Group

  • This key functional group is introduced by reacting an appropriate hydroxy-substituted intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate or other suitable bases to facilitate nucleophilic substitution.
  • Alternatively, chlorodifluoroacetic anhydride or related reagents can be employed to install the -O-CF₂Cl moiety under controlled temperature and solvent conditions.
  • The reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to maximize yield and minimize decomposition.

Alternative Routes via Diazotization and Halogen Exchange

  • Patent literature describes diazotization of amino-substituted precursors (e.g., 2-chloro-4-fluoroaniline) followed by reaction with brominating agents such as cuprous bromide in hydrobromic acid to achieve selective bromination.
  • This approach can be adapted for related substrates to install bromine substituents regioselectively prior to further functionalization steps.

Purification and Isolation

  • After completion of reactions, standard workup involves aqueous washes (e.g., sodium bicarbonate solution), organic solvent extraction (e.g., dichloromethane, toluene), drying, and concentration under reduced pressure.
  • Crystallization from ethanol or other suitable solvents at low temperatures (-20 °C to -15 °C) is used to isolate the pure compound as a solid.
  • Chromatographic purification (e.g., silica gel column chromatography) may be employed if necessary to remove side products.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Notes Yield / Outcome
1 Nitration HNO₃ / H₂SO₄, 0–5 °C Regioselective nitro group introduction High regioselectivity
2 Halogenation (Bromination) Br₂ or NBS, FeBr₃ catalyst, low temp Electrophilic aromatic substitution Controlled substitution
3 Chloro(difluoro)methoxy group installation Chlorodifluoromethane, K₂CO₃, aprotic solvent Nucleophilic substitution on phenol intermediate Moderate to high yield
4 Diazotization & bromination (alternative) NaNO₂, HBr, CuBr, 0–5 °C (diazotization), 20–70 °C (bromination) For selective bromine introduction via diazonium salt Efficient for halogen exchange
5 Purification Extraction, crystallization, chromatography Ensures purity and isolation >90% purity achievable

Research Findings and Optimization Notes

  • Reaction conditions such as temperature, solvent choice, and reagent equivalents are critical to maximize regioselectivity and yield while minimizing side reactions like over-nitration or polyhalogenation.
  • Use of dimethylformamide (DMF) as catalyst or additive in halogenation steps can enhance reaction rates and selectivity.
  • Continuous flow reactors have been explored in industrial settings to improve reaction control, heat management, and scalability for the chloro(difluoro)methoxy installation step.
  • The electron-withdrawing nature of the nitro and halogen substituents influences the reactivity of the aromatic ring, requiring careful adjustment of reaction parameters for each step.
  • Safety protocols emphasize handling of toxic reagents such as chlorodifluoromethane and strong acids under fume hoods with appropriate personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific context of its use .

Comparison with Similar Compounds

Table 1: Physicochemical and Hazard Profiles of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazard Codes (GHS) References
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₄BrFNO₃ ~250.97 Br (1), NO₂ (4), OCH₃ (2), F (3) H302, H315, H319, H335
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Not provided C₇H₄BrFNO₃ ~250.97 Br (1), NO₂ (5), OCH₃ (2), F (4) H302, H315, H319, H335
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 892845-59-9 C₇H₃BrClF₃O 275.45 Br (1), Cl (2), OCF₃ (4) Not specified
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O ~259.0 Br (4), F (2), OCF₃ (1) Not specified
1-Bromo-3-(difluoromethoxy)benzene 262587-05-3 C₇H₅BrF₂O 223.02 Br (1), OCHF₂ (3) Not specified

Structural and Electronic Effects

  • Chloro(difluoro)methoxy vs. Trifluoromethoxy : The chloro(difluoro)methoxy group (-OCHFCl) introduces mixed halogen and fluorine effects, likely increasing steric hindrance and oxidative stability compared to trifluoromethoxy (-OCF₃) groups, which are purely electron-withdrawing .
  • Bromine Position : Bromine at position 1 may direct electrophilic reactions to the para position (position 4), whereas bromine at position 4 (e.g., in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) alters regioselectivity in synthetic pathways .

Hazard Profiles

  • Acute Toxicity : Analogs with nitro groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit hazards such as H302 (harmful if swallowed) and H319 (eye irritation), likely due to the nitro group’s reactivity .
  • Respiratory and Dermal Risks : Compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene carry H315 (skin irritation) and H335 (respiratory irritation), suggesting similar precautions are necessary for the target compound .

Research Findings and Data Gaps

  • Thermodynamic Data: Limited melting/boiling point information exists for these compounds. reports a bp of 65°C for a-Bromo-3,5-difluorotoluene, but this lacks direct relevance .
  • Ecotoxicity: No data on environmental persistence or bioaccumulation were found, highlighting a critical research gap.
  • Regulatory Status : Compounds like 1-Bromo-3-(difluoromethoxy)benzene lack EC numbers, suggesting incomplete regulatory classification .

Biological Activity

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a chloro group, a difluoromethoxy group, and a nitro group attached to a benzene ring, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : CHBrClFNO
  • Molecular Weight : Approximately 257.46 g/mol
  • Structure : The compound's structural features enhance its reactivity and interaction with biological targets.

The biological activity of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups like the nitro and chloro groups increases its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Biological Activities

Research indicates that 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene exhibits several biological activities:

  • Antibacterial Activity : The compound has demonstrated antibacterial effects against various strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. Its minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
  • Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. For example, it was found to significantly affect lactate dehydrogenase (LDH) enzyme activity in MCF-7 breast cancer cells, indicating potential cytotoxic effects .
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. Compounds with similar structures have shown up to 89% inhibition against IL-6 at specific concentrations .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various derivatives of halogenated nitrobenzenes, including 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as an effective antibacterial agent .
  • Cytotoxicity in Cancer Cells : In a controlled experiment involving MCF-7 cells, treatment with the compound resulted in a notable increase in LDH levels, indicating cell membrane damage and subsequent cell death. The study further explored the cell cycle distribution and found that treated cells predominantly entered the S phase, suggesting that the compound triggers apoptosis .

Comparative Analysis

The following table summarizes key features of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene compared to related compounds:

Compound NameKey Features
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzeneHalogenated nitrobenzene derivative; strong antibacterial and anticancer properties
1-Chloro-2,4-difluorobenzeneLacks nitro group; different reactivity
2-Chloro-2,2-difluoroacetophenoneContains ketone instead of nitro group
1-Bromo-4-(difluoromethoxy)-2-nitrobenzeneSimilar functional groups but without chloro group

Q & A

What are the optimized synthetic routes for 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene, considering competing substitution reactions?

Advanced Synthesis Strategy:
The synthesis involves sequential halogenation and functionalization. Begin with a brominated nitrobenzene precursor, introducing the chloro(difluoro)methoxy group via nucleophilic aromatic substitution (NAS) under controlled conditions. Use polar aprotic solvents (e.g., DMSO) and potassium fluoride to enhance reactivity while minimizing side reactions. Monitoring reaction intermediates via HPLC ensures regioselectivity .

How can the nitro group in this compound be selectively reduced without affecting the chloro(difluoro)methoxy substituent?

Methodological Approach:
Catalytic hydrogenation (H₂/Pd-C) at 30–50 psi in ethanol selectively reduces the nitro group to an amine. The chloro(difluoro)methoxy group remains intact due to its electron-withdrawing nature, which stabilizes against reductive cleavage. Alternative methods include using SnCl₂ in HCl, but catalytic hydrogenation offers higher selectivity .

What experimental designs are recommended to evaluate the biological activity of this compound against microbial targets?

Advanced Bioactivity Assay Design:
Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar compounds (e.g., 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene, IC₅₀ = 12.34 µM for antimicrobial activity) to assess structure-activity relationships (SAR). Include cytotoxicity assays on mammalian cells to evaluate selectivity .

How do structural modifications (e.g., halogen position) influence the compound’s reactivity in Suzuki-Miyaura coupling?

Comparative Reactivity Analysis:
The bromine atom at the para position facilitates coupling with aryl boronic acids. Substitution at the ortho position (e.g., nitro group) sterically hinders cross-coupling. Compare with analogs like 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene, where methyl groups reduce coupling efficiency by 40% . Optimize using Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C .

Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Advanced Characterization Protocol:

  • NMR (¹H/¹³C/¹⁹F): Resolve fluorine coupling patterns (e.g., δ 120–125 ppm for CF₂Cl) and confirm nitro group presence via deshielded aromatic protons.
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 328.92 (calculated).
  • XRD: Resolve crystal packing effects from bulky substituents .

What factors influence the regioselectivity of electrophilic substitution in derivatives of this compound?

Reaction Optimization Insights:
Electron-withdrawing groups (nitro, CF₂Cl) direct electrophiles to the meta position. For example, nitration occurs at C5 under HNO₃/H₂SO₄. Solvent polarity (e.g., DCM vs. DMSO) modulates reaction rates. Compare with 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene, where methoxy groups alter regioselectivity .

How can conflicting data on the compound’s stability under acidic conditions be resolved?

Data Contradiction Analysis:
Divergent stability reports may arise from trace impurities or solvent effects. Conduct accelerated stability studies (40°C/75% RH) in HCl (0.1–1 M) with LC-MS monitoring. Compare with analogs like 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene, which degrades 20% faster due to weaker electron-withdrawing groups .

What strategies mitigate decomposition during long-term storage of this compound?

Stability Protocol:
Store under inert atmosphere (Argon) at –20°C in amber vials. Avoid exposure to UV light, which cleaves the C–O bond in the chloro(difluoro)methoxy group. Pre-formulation studies with antioxidants (e.g., BHT) reduce oxidative degradation by 30% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene

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